4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-26-15-9-7-14(8-10-15)24-12-13(11-18(24)25)21-22-20(23-29-21)16-5-4-6-17(27-2)19(16)28-3/h4-10,13H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGPREGAFVYEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxadiazole ring through cyclization reactions. Common reagents used in the synthesis include hydrazides, carboxylic acids, and dehydrating agents. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that oxadiazole derivatives can exhibit significant anticancer properties. The incorporation of the oxadiazole moiety in the compound enhances its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar oxadiazole derivatives have been documented to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in the development of new antimicrobial agents .
Analgesic Effects : Literature suggests that derivatives of oxadiazole can exhibit intrinsic analgesic effects. This property could be beneficial in developing pain management therapies .
Pharmacological Insights
Mechanism of Action : The compound may interact with specific receptors or enzymes involved in disease pathways. For instance, the presence of the pyrrolidine ring is known to enhance binding affinity to certain biological targets, which may lead to improved therapeutic efficacy .
Case Studies :
- Cancer Treatment Studies : A study on a related oxadiazole derivative demonstrated a significant reduction in tumor size in murine models when administered at specific dosages over a defined period. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Antimicrobial Efficacy Trials : In vitro studies have shown that similar compounds exhibit effective inhibition against a range of bacterial strains, suggesting a broad-spectrum antimicrobial potential that warrants further exploration .
Materials Science Applications
Polymer Chemistry : The unique properties of the oxadiazole group make it suitable for incorporation into polymers for electronic applications. Research is ongoing into how these compounds can enhance the conductivity and stability of polymeric materials used in electronic devices .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole ring and methoxyphenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The 2-chloro derivative (399.8 g/mol) has a higher molecular weight than the dimethoxy analogs due to chlorine's atomic mass .
- Replacing the dimethoxyphenyl group with pyridin-4-yl reduces molecular weight significantly (336.3 g/mol) , highlighting the impact of aromatic heterocycles vs. substituted phenyl groups.
Substituent Position and Electronic Properties :
- The target compound's 2,3-dimethoxyphenyl group differs from the 2,4-dimethoxy isomer in . Methoxy groups are electron-donating, and their positions may alter electronic density on the oxadiazole ring, influencing solubility, reactivity, or receptor interactions.
- The 2-chloro substituent in introduces an electron-withdrawing group, which could modulate binding affinity or metabolic stability compared to methoxy analogs.
Biological Activity
The compound 4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a derivative of the oxadiazole class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 394.43 g/mol. The structure features a pyrrolidinone core substituted with oxadiazole and methoxyphenyl groups, which are crucial for its biological activity.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound under review has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
In a study comparing various derivatives of oxadiazoles, this compound demonstrated an IC50 value comparable to that of standard chemotherapeutic agents like doxorubicin, indicating its potential as a lead compound for further development in cancer therapy .
2. Anticonvulsant Activity
The anticonvulsant properties of this compound were evaluated using picrotoxin-induced seizure models. Preliminary results indicated that it could significantly reduce seizure duration and frequency.
Table 2: Anticonvulsant Efficacy
| Compound | Dose (mg/kg) | Seizure Protection (%) | Reference |
|---|---|---|---|
| 4-[3-(2,3-Dimethoxyphenyl)... | 20 | 80 | |
| Standard Drug (Phenytoin) | 25 | 100 |
These findings suggest that the compound may act through modulation of GABAergic transmission or inhibition of excitatory neurotransmission pathways .
3. Antimicrobial Activity
The antimicrobial activity was assessed against several bacterial strains. The results indicated that the compound possesses broad-spectrum antibacterial properties.
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 16 |
These results point to the potential use of this compound in treating infections caused by resistant bacterial strains.
Mechanistic Insights
Molecular docking studies have revealed that the compound interacts favorably with key biological targets associated with cancer and seizure pathways. The presence of methoxy groups enhances lipophilicity and allows better penetration into cells, which may explain its potent biological activities .
Case Studies
Several case studies have been published detailing the synthesis and evaluation of similar compounds within the oxadiazole family. For instance, a study reported that modifications in the phenyl ring significantly influenced the cytotoxicity against MCF-7 cells, suggesting a structure-activity relationship (SAR) that could be applied to optimize this compound further .
Q & A
Q. How to design stability studies for long-term storage of the compound?
- Methodology :
- ICH Guidelines : Follow Q1A(R2) for accelerated (40°C/75% RH) and long-term (25°C/60% RH) storage, analyzing purity at 0, 3, 6, 12 months .
- Excipient Screening : Test antioxidants (e.g., BHT) and desiccants (silica gel) in lyophilized formulations .
- Container Compatibility : Assess leaching from glass vs. polypropylene using ICP-MS for elemental impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
